Methyl 3-hydroxy-2-methylacrylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
methyl (E)-3-hydroxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3,6H,1-2H3/b4-3+ |
InChI Key |
VFTATQXKBPNQQF-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\O)/C(=O)OC |
Canonical SMILES |
CC(=CO)C(=O)OC |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Methyl 3 Hydroxy 2 Methylenebutyrate
Direct Synthetic Routes and Optimization
Catalytic aldol-type reactions are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing α-methylene-β-hydroxy esters, the Morita-Baylis-Hillman (MBH) reaction has emerged as a particularly effective strategy. This reaction facilitates the coupling of an activated alkene, such as an acrylate (B77674), with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine (B1218219). This reaction is highly valued for its atom economy, as it directly couples the two reactant molecules without the generation of stoichiometric byproducts. The products of the MBH reaction are densely functionalized allylic alcohols, which are versatile synthetic intermediates.
The general mechanism of the amine-catalyzed MBH reaction begins with the conjugate addition of the nucleophilic catalyst to the activated alkene (e.g., methyl acrylate). This generates a zwitterionic enolate intermediate. This enolate then adds to the aldehyde in an aldol-type step, forming an alkoxide. Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and yield the desired α-methylene-β-hydroxy carbonyl compound. The reaction is known to be slow, often requiring long reaction times, which has prompted significant research into catalyst development to improve reaction rates and efficiency.
The scope of the Morita-Baylis-Hillman reaction is broad, accommodating a wide range of α,β-unsaturated carbonyl compounds and aldehydes. In the synthesis of compounds structurally related to Methyl 3-hydroxy-2-methylenebutyrate, methyl acrylate is a commonly employed activated alkene. The choice of aldehyde substrate is a critical factor influencing the structure of the final product and the reaction's efficiency.
The reaction of methyl acrylate with various aldehydes has been extensively studied. For instance, the reaction between methyl acrylate and formaldehyde, catalyzed by a tertiary amine, yields methyl 3-hydroxy-2-methylenepropanoate. Similarly, acetaldehyde (B116499) reacts with methyl acrylate to produce methyl 3-hydroxy-2-methylenebutanoate. The synthesis of the titular compound, Methyl 3-hydroxy-2-methylenebutyrate, would involve the reaction of methyl acrylate with propionaldehyde.
A significant challenge in MBH reactions is achieving stereocontrol, particularly when the aldehyde substrate is prochiral, leading to the formation of a new stereocenter. The development of asymmetric MBH reactions has been a major focus of research. Chiral catalysts, including chiral tertiary amines and phosphines, have been developed to induce enantioselectivity in the products. For example, the use of chiral amine catalysts derived from natural amino acids or alkaloids has shown promise in controlling the stereochemical outcome of the reaction.
The table below summarizes the products obtained from the Morita-Baylis-Hillman reaction of methyl acrylate with different aldehyde substrates.
| Aldehyde Substrate | Product |
| Formaldehyde | Methyl 3-hydroxy-2-methylenepropanoate |
| Acetaldehyde | Methyl 3-hydroxy-2-methylenebutanoate |
| Propionaldehyde | Methyl 3-hydroxy-2-methylenebutyrate |
| Benzaldehyde | Methyl 3-hydroxy-3-phenyl-2-methylenepropanoate |
Given that the rate of the Morita-Baylis-Hillman reaction is often slow, considerable effort has been directed towards the development of more active and efficient catalytic systems. This research has explored various avenues, including the use of novel solvent systems and the design of more effective catalysts.
Ionic liquids (ILs) have gained attention as alternative reaction media and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties. In the context of the Morita-Baylis-Hillman reaction, functionalized ionic liquids have been investigated for their potential to accelerate the reaction and facilitate catalyst recycling.
Tertiary amines are the most commonly employed catalysts for the Morita-Baylis-Hillman reaction. Among these, 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used and effective catalyst due to its high nucleophilicity and appropriate basicity. The cage-like structure of DABCO minimizes steric hindrance, allowing for efficient addition to the activated alkene.
The catalytic activity of tertiary amines in the MBH reaction is influenced by their electronic and steric properties. The presence of functional groups within the amine catalyst can also have a profound impact on the reaction rate. For instance, 3-hydroxyquinuclidine, a derivative of quinuclidine, has been shown to be a more effective catalyst than its non-hydroxylated counterpart in certain MBH reactions. The hydroxyl group in 3-hydroxyquinuclidine is believed to act as a proton shuttle, facilitating the proton transfer steps of the reaction mechanism and thereby increasing the reaction rate. This concept of "bifunctional catalysis," where the catalyst possesses both a nucleophilic site and a Brønsted acid/base site, is a key strategy in the design of more efficient catalysts for the Morita-Baylis-Hillman reaction.
The table below provides a comparison of common tertiary amine catalysts used in the Morita-Baylis-Hillman reaction.
| Catalyst | Structure | Key Features |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Bicyclic amine | High nucleophilicity, sterically accessible nitrogen atoms. |
| 3-Hydroxyquinuclidine | Quinuclidine derivative with a hydroxyl group | Acts as a bifunctional catalyst, accelerating the reaction through intramolecular proton transfer. |
| Trimethylamine | Simple tertiary amine | Lower catalytic activity compared to cyclic amines like DABCO. |
Exploration of Novel Catalytic Systems in Morita-Baylis-Hillman Reactions
Emerging Metal-Catalyzed Preparations
The synthesis of α-methylene-β-hydroxy esters, including methyl 3-hydroxy-2-methylenebutyrate, has seen significant advancements through the use of metal catalysts. These methods offer high efficiency and selectivity, overcoming challenges associated with traditional synthetic routes. One prominent approach involves the palladium-catalyzed reductive carbonylation of propargylic alcohols. This reaction utilizes a palladium complex with a specific bidentate phosphine ligand, dppp (B1165662) (1,3-bis(diphenylphosphino)propane), to achieve the desired transformation under relatively mild conditions of 50 °C and 40 atm of carbon monoxide.
Another innovative metal-catalyzed method is the hydroformylation of α-hydroxyallenes. This process, catalyzed by rhodium complexes, provides a direct route to α-methylene-β-hydroxy esters. The reaction proceeds with excellent regioselectivity, favoring the formation of the desired branched aldehyde intermediate, which is then oxidized to the corresponding ester.
Furthermore, organometallic reagents have been employed in the synthesis of these compounds. For instance, the reaction of ethyl 2-(bromomethyl)acrylate with aldehydes or ketones in the presence of metallic zinc or tin provides a straightforward method for obtaining α-methylene-β-hydroxy esters. This Barbier-type reaction is notable for its operational simplicity and the use of readily available starting materials. The table below summarizes key aspects of these emerging metal-catalyzed preparations.
| Catalyst/Reagent | Substrate(s) | Key Features |
| Palladium/dppp | Propargylic Alcohols | Reductive carbonylation under CO pressure. |
| Rhodium Complexes | α-Hydroxyallenes | Regioselective hydroformylation. |
| Zinc or Tin | Ethyl 2-(bromomethyl)acrylate, Aldehydes/Ketones | Barbier-type reaction with simple starting materials. |
Strategies for Derivatization and Functional Group Transformation of Methyl 3-Hydroxy-2-Methylenebutyrate Precursors
The chemical modification of methyl 3-hydroxy-2-methylenebutyrate and its precursors is crucial for the synthesis of a wide range of biologically active molecules and fine chemicals. These transformations often target the hydroxyl and ester functionalities, as well as the reactive α,β-unsaturated system.
Reductive Transformations for Related Hydroxy Esters
The reduction of α-hydroxy esters and their derivatives is a fundamental transformation that provides access to important building blocks like 1,2-diols. A variety of reducing agents can be employed, with the choice depending on the desired outcome and the presence of other functional groups. For the reduction of the ester moiety to an alcohol, powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used. This transformation converts the α-hydroxy ester into a 1,2-diol, which can be a valuable chiral intermediate if the starting material is enantiomerically pure.
Selective reduction of the double bond in α,β-unsaturated esters like methyl 3-hydroxy-2-methylenebutyrate can be achieved through catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) are commonly used for this purpose. This reaction saturates the carbon-carbon double bond to yield the corresponding α-methyl-β-hydroxy ester. The conditions for this hydrogenation can often be controlled to avoid the reduction of the ester group.
Structure Modification of Model Alpha-Hydroxy Esters
The structural modification of α-hydroxy esters is a broad field that encompasses a variety of reactions to alter the carbon skeleton or introduce new functional groups. One common modification is the protection of the hydroxyl group, often as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride) or an acetal. This allows for selective reactions at other positions of the molecule.
Another important modification is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This activation enables nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including azides, halides, and cyanides. These transformations are key steps in the synthesis of complex molecules from simpler α-hydroxy ester precursors.
The ester group itself can be modified through hydrolysis to the corresponding carboxylic acid, followed by conversion to other functional groups like amides or other esters. The table below outlines some common structural modifications of model alpha-hydroxy esters.
| Reaction Type | Reagent(s) | Functional Group Transformation |
| Protection | TBDMSCl, Imidazole | Hydroxyl to Silyl Ether |
| Activation | TsCl, Pyridine | Hydroxyl to Tosylate |
| Substitution | NaN₃ | Tosylate to Azide |
| Hydrolysis | LiOH, H₂O | Ester to Carboxylic Acid |
Elucidation of Chemical Reactivity and Transformative Pathways of Methyl 3 Hydroxy 2 Methylenebutyrate
Reactions Involving the Hydroxyl and Unsaturated Ester Moieties
The hydroxyl and unsaturated ester functionalities are the primary sites of reactivity in methyl 3-hydroxy-2-methylenebutyrate, participating in a range of cyclization, ring-forming, and rearrangement reactions.
Cyclization and Ring-Forming Reactions (e.g., Azetidinone Synthesis from Amine Adducts)
The strategic placement of the hydroxyl and ester groups facilitates the construction of various cyclic structures. A notable example is the synthesis of azetidinones, also known as β-lactam rings. The addition of amines to the unsaturated system of methyl 3-hydroxy-2-methylenebutyrate can lead to the formation of amine adducts. These intermediates can then undergo cyclization to form the four-membered azetidinone ring. This transformation is significant as the azetidinone core is a fundamental structural motif in many β-lactam antibiotics. The synthesis of 3-aminoazetidinones has been shown to be highly diastereoselective, yielding the biologically active trans isomer in good yields under mild conditions. nih.gov
In a related context, the aza-Michael addition of NH-heterocycles, such as morpholine (B109124), to methyl 2-(azetidin- or oxetan-3-ylidene)acetates demonstrates the propensity of similar unsaturated esters to undergo nucleophilic addition, a key step that can precede cyclization. mdpi.com For instance, the reaction of methyl 2-(azetidin-3-ylidene)acetate with morpholine yields the corresponding adduct in 73% yield after 4 hours, indicating that the size of the heterocyclic amine does not negatively impact the reaction. mdpi.com
Intramolecular Rearrangements (e.g., Claisen Rearrangement of Alpha-Hydroxy Alkyl Acrylate (B77674) Precursors)
Methyl 3-hydroxy-2-methylenebutyrate and its derivatives serve as precursors for intramolecular rearrangements, most notably the Claisen rearrangement. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of an allyl vinyl ether, thermally converting it into an unsaturated carbonyl compound. organic-chemistry.org
In the context of α-hydroxy alkyl acrylate precursors, such as the acetate (B1210297) derivative of methyl 3-hydroxy-2-methylenebutyrate, a one-pot procedure using trifluoroacetic acid can effect a Claisen rearrangement to produce 4-methyl-3-methylene-3,4-dihydrocoumarin. bohrium.comtandfonline.com This contrasts with other reports where similar rearrangements failed under refluxing trifluoroacetic acid. tandfonline.com The accessibility of the precursor, alkyl 3-acetoxy-2-methylene butanoate, makes this a synthetically useful transformation. tandfonline.com Furthermore, these α-hydroxy alkyl acrylates are readily prepared from acrylate esters via the Baylis-Hillman reaction. tandfonline.com
The versatility of the Claisen rearrangement is further highlighted in the synthesis of γ,δ-unsaturated esters, which are precursors to various biologically active natural products. tandfonline.com A palladium(II)-catalyzed aza-Claisen rearrangement of allylic acetimidates derived from enantiopure α-hydroxy acids has been developed for the highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids. nih.gov
Formation of Functionalized Adducts and Derivatives
The electrophilic nature of the α,β-unsaturated ester system in methyl 3-hydroxy-2-methylenebutyrate makes it susceptible to nucleophilic attack, leading to a variety of functionalized adducts and advanced intermediates.
Nucleophilic Addition to the Unsaturated System (e.g., Benzylamine (B48309) Addition)
The conjugated system in methyl 3-hydroxy-2-methylenebutyrate readily undergoes nucleophilic addition reactions. A variety of nucleophiles, including amines, can add to the β-carbon of the unsaturated ester. For example, the addition of benzylamine to the double bond would result in the formation of a β-amino ester derivative. This type of reaction, often a Michael addition, is a fundamental transformation in organic synthesis for the formation of carbon-nitrogen bonds.
While a specific study on the addition of benzylamine to methyl 3-hydroxy-2-methylenebutyrate was not found in the provided search results, the general reactivity pattern of α,β-unsaturated esters strongly supports the feasibility of this reaction. The resulting adduct would be a valuable intermediate for the synthesis of more complex molecules, potentially including precursors for β-lactam synthesis as discussed in section 3.1.1.
Synthesis of Advanced Intermediates (e.g., 2-((2-chloroquinolin-3-yl)(hydroxy)methyl)acrylate)
Methyl 3-hydroxy-2-methylenebutyrate is a precursor in the synthesis of more complex and advanced intermediates. A notable example is the synthesis of methyl 2-((2-chloroquinolin-3-yl)(hydroxy)methyl)acrylate. This compound is synthesized through a reaction between 2-chloroquinoline-3-carbaldehyde (B1585622) and methyl acrylate in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov While this specific synthesis starts from methyl acrylate, the structural motif of an α-hydroxy-β-methylene ester is central to the product, highlighting the importance of this class of compounds. The resulting alcohol, methyl 2-((2-chloroquinolin-3-yl)(hydroxy)methyl)acrylate, is a colorless solid, and its structure has been confirmed by X-ray crystallography. nih.govresearchgate.net The quinoline (B57606) moiety is found in compounds with a range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govresearchgate.net
The reaction conditions for the synthesis of a similar compound, 2-[(2-chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile, involve mixing 2-chloroquinoline-3-carbaldehyde, acrylonitrile, and DABCO at room temperature for three days. nih.gov The product is then purified by column chromatography. nih.gov
Complex Heterocyclic Synthesis from Methyl 3-Hydroxy-2-Methylenebutyrate and Related Alpha-Hydroxy Ketones
The reactivity of methyl 3-hydroxy-2-methylenebutyrate and related α-hydroxy ketones extends to the synthesis of complex heterocyclic structures. α-Hydroxy ketones are valuable synthetic intermediates for a variety of heterocyclic compounds. nih.govorganic-chemistry.org
For instance, β-keto esters can react with α-halo ketones in the presence of a base to form 1,4-dicarbonyl compounds, which can then be cyclized in the presence of acid to yield furans. uwindsor.ca If the reaction is carried out in the presence of ammonia, pyrroles can be synthesized in what is known as the Hantzsch pyrrole (B145914) synthesis. uwindsor.ca
While direct examples of complex heterocyclic synthesis starting from methyl 3-hydroxy-2-methylenebutyrate were not explicitly detailed in the search results, its structural features as an α-hydroxy-β-unsaturated ester suggest its potential as a precursor for such transformations. The hydroxyl group can be oxidized to a ketone, forming an α-keto ester, which can then participate in reactions analogous to those of α-hydroxy ketones. For example, α-hydroxy ketones can be selectively oxidized to α-keto aldehydes using a Cu(I) catalyst and oxygen. rsc.org
Furthermore, the synthesis of various heterocyclic compounds bearing a quinoline moiety has been achieved from precursors like 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione by reacting them with carbon nucleophiles. nih.gov This demonstrates the general utility of functionalized precursors in building complex heterocyclic systems.
Applications of Methyl 3 Hydroxy 2 Methylenebutyrate in Synthetic Organic Chemistry
Role as a Versatile Synthetic Building Block
Methyl 3-hydroxy-2-methylenebutyrate's utility as a versatile building block stems from the reactivity of its functional groups. The hydroxyl group can undergo oxidation to form a carbonyl group or be substituted with other functional groups. For instance, oxidation with reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) yields methyl 3-oxo-2-methylenebutyrate. Substitution reactions, using reagents such as thionyl chloride (SOCl2), can replace the hydroxyl group with a chlorine atom, forming methyl 3-chloro-2-methylenebutyrate.
Furthermore, the double bond in the methylene (B1212753) group can be reduced to a saturated ester through catalytic hydrogenation, using hydrogen gas with a palladium catalyst, which results in methyl 3-hydroxy-2-methylbutyrate. This compound is also instrumental in polymer chemistry, where it functions as a monomer in free radical polymerization to create or modify polymers, enhancing properties like flexibility and thermal stability. sigmaaldrich.comsigmaaldrich.com Its applications extend to the production of coatings and adhesives, where it improves adhesion and durability. sigmaaldrich.com
Preparation of Chirally Pure Compounds
The presence of a chiral center at the carbon atom bearing the hydroxyl group allows for the preparation of optically active compounds from methyl 3-hydroxy-2-methylenebutyrate. The synthesis of chirally pure compounds is crucial in medicinal chemistry, where the biological activity of a molecule can be dependent on its stereochemistry.
One notable application is in the synthesis of methyl-2-benzamido-methyl-3-hydroxy-butyrate (MBHB). rsc.org The synthesis starts with methyl 2-benzamido-methyl-3-oxobutyrate, which is then asymmetrically reduced to produce the desired chirally pure MBHB. rsc.org This process can be achieved with high efficiency using robust short-chain alcohol dehydrogenases. rsc.org
Another example involves the stereodifferentiation of methyl nilate, also known as methyl 3-hydroxy-2-methylbutanoate, which has two chiral centers and thus exists in four isomeric forms. researchgate.net The absolute stereochemistry of these isomers can be determined and separated using techniques like high-resolution gas chromatography. researchgate.net This is particularly important as nilate moieties are found in various natural products and biologically active molecules, including antigens of Mycobacterium avium. researchgate.net
The table below provides an overview of the physical and chemical properties of Methyl 3-Hydroxy-2-Methylenebutyrate.
| Property | Value |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| Boiling Point | 91 °C at 20 mmHg |
| Density | 1.071 g/mL at 25 °C |
| Refractive Index | n20/D 1.452 |
The data in this table is sourced from multiple references. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.comchemsrc.comsigmaaldrich.com
Utility in the Synthesis of Pharmacologically Relevant Scaffolds and Advanced Chemical Intermediates
Methyl 3-hydroxy-2-methylenebutyrate and its derivatives are instrumental in the synthesis of various pharmacologically relevant scaffolds. For example, derivatives such as 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamides have been designed and synthesized as potent inhibitors of Mnk kinases (Mnk1 and Mnk2), which are involved in cancer progression. nih.gov Some of these compounds have shown significant anti-proliferative effects on human leukemia and colon cancer cell lines. nih.gov
Furthermore, 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)methyl acetate (B1210297), an important intermediate for the synthesis of the GPR40 agonist TAK-875, can be synthesized and its chiral purity controlled, which is crucial for the final product's efficacy. google.com
Development of Novel Reaction Methodologies Employing Methyl 3-Hydroxy-2-Methylenebutyrate
The unique reactivity of methyl 3-hydroxy-2-methylenebutyrate has also spurred the development of new reaction methodologies. For instance, its role in the synthesis of methylated polyhydroxybutyrates (PHMBs) showcases a novel approach to creating sustainable alternatives to polyolefin plastics. nsf.gov These nature-inspired polymers exhibit enhanced thermal stability and mechanical properties comparable to commodity plastics. nsf.gov The synthesis can be achieved from inexpensive feedstocks like carbon monoxide and 2-butene (B3427860), and the resulting materials are chemically recyclable. nsf.gov
Enzymatic methods are also being explored for the synthesis of methyl 3-hydroxy-2-methylenebutyrate itself. While currently less efficient than traditional acid catalysis, these "green chemistry" approaches reduce waste and energy consumption. The development of such methodologies highlights the ongoing efforts to utilize this versatile compound in more sustainable and efficient chemical processes.
Polymer Science: Methyl 3 Hydroxy 2 Methylenebutyrate As a Monomer and Modifier
Free Radical Polymerization Processes Involving Methacrylate (B99206) Derivatives
Methyl 3-hydroxy-2-methylenebutyrate, as a methacrylate derivative, readily undergoes free radical polymerization, a common and versatile method for synthesizing a wide range of polymers. sigmaaldrich.com This process is typically initiated by a free radical species, which attacks the carbon-carbon double bond of the monomer, leading to the formation of a new radical that can then propagate by adding to subsequent monomer units.
The general mechanism for the free-radical polymerization of acrylic and methacrylic monomers involves several key steps:
Initiation: A radical initiator (e.g., AIBN) generates free radicals, which then react with a monomer molecule to form an initiated monomer radical.
Propagation: The monomer radical adds to another monomer, and this process repeats, leading to the growth of the polymer chain.
Termination: The growth of polymer chains is halted through reactions such as combination or disproportionation between two radical chains.
The presence of the hydroxyl group in methyl 3-hydroxy-2-methylenebutyrate can influence the polymerization process and the properties of the resulting polymer. Hydroxyl groups can participate in hydrogen bonding, which may affect the monomer's reactivity and the polymer's final structure and characteristics. acs.org
Copolymerization Studies and Resulting Polymer Architectures
Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating polymers with tailored properties. The monomer 3-hydroxy-2-methylbutyrate (3H2MB), a compound structurally related to methyl 3-hydroxy-2-methylenebutyrate, has been the subject of copolymerization studies, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs).
In one such study, a PHA copolymer, P(3HB-co-3H2MB), was synthesized by expressing a specific enzyme (PHA synthase from Aeromonas caviae) in recombinant Escherichia coli. rsc.orgresearchgate.netresearchgate.net This process yielded a copolymer consisting of 3-hydroxybutyrate (3HB) and up to 37 mol% of 3-hydroxy-2-methylbutyrate (3H2MB) units. rsc.orgresearchgate.net The resulting polymer architecture is a random copolymer where the 3HB and 3H2MB monomer units are distributed along the polymer chain. The composition of the copolymer can be controlled by adjusting the conditions of the biosynthesis. Further studies have achieved various comonomer compositions of P(3H2MB-co-3HB) and even fractionated them to obtain copolymers with narrow compositional distributions, allowing for a detailed study of how the 3H2MB content affects the material's properties. researchgate.net
Modification of Polymer Properties Through Incorporation of Methyl 3-Hydroxy-2-Methylenebutyrate Units
The incorporation of monomers like methyl 3-hydroxy-2-methylenebutyrate or the closely related 3-hydroxy-2-methylbutyrate into a polymer backbone can significantly alter the material's properties. sigmaaldrich.com The inclusion of 3H2MB units into a poly(3-hydroxybutyrate) (P(3HB)) polymer chain has been shown to systematically modify its thermal properties. rsc.orgresearchgate.net
Research has demonstrated that as the content of 3H2MB increases in P(3HB-co-3H2MB) copolymers, there is a notable reduction in the glass transition temperature (Tg), melting temperature (Tm), and melting enthalpy (ΔHm). rsc.orgresearchgate.net Interestingly, the cold crystallization temperature (Tcc) was also lowered at certain compositions (7 and 23 mol% 3H2MB), suggesting that these copolymers are easier to crystallize than the P(3HB) homopolymer. rsc.orgresearchgate.net This indicates that the α-carbon methylation provided by the 3H2MB unit provides a promising avenue for creating 3HB-based polymers with novel and tunable thermal characteristics. rsc.org The faster crystallization behavior was maintained even in copolymers, with P(80 mol% 3H2MB-co-3HB) showing faster crystallization than the P(3HB) homopolymer. researchgate.net The homopolymer of 3-hydroxy-2-methylbutyrate, P(3H2MB), is noted for its high flexibility and superior thermal stability, with a high melting temperature and fast crystallization behavior. nih.gov
The table below summarizes the effect of 3H2MB incorporation on the thermal properties of P(3HB).
| Property | Effect of Incorporating 3H2MB Units |
| Glass Transition Temperature (Tg) | Reduced rsc.orgresearchgate.net |
| Melting Temperature (Tm) | Reduced rsc.orgresearchgate.net |
| Melting Enthalpy (ΔHm) | Reduced rsc.orgresearchgate.net |
| Cold Crystallization Temperature (Tcc) | Lowered at 7 and 23 mol% 3H2MB rsc.orgresearchgate.net |
| Crystallization Behavior | Easier to crystallize than P(3HB) rsc.orgresearchgate.netresearchgate.net |
Kinetic and Mechanistic Aspects of Polymerization of Alpha-Hydroxy Acrylates
The study of the kinetics and mechanisms of polymerization is crucial for controlling the polymer's final properties. For α-substituted acrylates, including alpha-hydroxy acrylates like methyl α-hydroxymethacrylate (MHMA), quantum chemical tools have been employed to calculate the kinetics of free-radical propagation. These computational studies help in understanding the relative propagation kinetics of different monomers. For instance, various Density Functional Theory (DFT) methods have been used to model these kinetics, with certain functionals providing excellent qualitative agreement with experimental data.
In the broader context of acrylic acid derivatives (AAD), quantum chemical computations have been used to investigate the mechanism of radical polymerization initiated by hydroxyl radicals (HO•) in aqueous solutions. nih.gov These studies have shown that the computed rate constants for initiation reactions are in strong agreement with experimental values. nih.gov The propagation reaction for these derivatives predominantly occurs at the C3 position of the double bond. nih.gov The propagation rate constants are also found to align closely with experimental findings and show an increase with temperature. nih.gov While many mechanistic aspects of these industrial processes remain to be fully elucidated through experimental methods, computational chemistry provides significant insights into the reaction pathways. nih.gov
Theoretical and Computational Investigations on Methyl 3 Hydroxy 2 Methylenebutyrate and Its Reactions
Quantum Chemical Characterization of Molecular Structure and Conformation
Methyl 3-hydroxy-2-methylenebutyrate is a multifunctional organic molecule with the chemical formula C₆H₁₀O₃. chemdad.com Its structure contains a methacrylate (B99206) core, a hydroxyl group, and a chiral center, which give rise to interesting conformational and electronic properties. Quantum chemical calculations are essential tools for understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
While detailed quantum chemical studies specifically on methyl 3-hydroxy-2-methylenebutyrate are not extensively available in the public domain, its structure suggests several key conformational features. The molecule possesses a rotatable bond between the C2 and C3 carbons, allowing for different spatial arrangements of the hydroxyl and methyl groups relative to the planar acrylate (B77674) moiety. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester is a potential stabilizing interaction that would significantly influence the preferred conformation.
The electronic structure is characterized by the electron-withdrawing nature of the methyl ester group and the conjugated system of the double bond and the carbonyl group. This conjugation influences the reactivity of the molecule, particularly at the electrophilic β-carbon of the double bond. The hydroxyl group, on the other hand, can act as a hydrogen bond donor and a nucleophile.
Physicochemical Properties of Methyl 3-hydroxy-2-methylenebutyrate
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol chemdad.com |
| Boiling Point | 91 °C at 20 mmHg chemdad.com |
| Density | 1.071 g/mL at 25 °C chemdad.com |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms and energy profiles of chemical reactions. For a molecule like methyl 3-hydroxy-2-methylenebutyrate, DFT can provide insights into its reactivity in various transformations.
Analysis of Hydrogen Abstraction Pathways
Hydrogen abstraction is a fundamental reaction step in many chemical processes, including oxidation and free-radical polymerization. In methyl 3-hydroxy-2-methylenebutyrate, there are several types of hydrogen atoms that could potentially be abstracted: the hydroxyl hydrogen, the allylic hydrogens on the methyl group at C3, and the hydrogens of the methyl ester.
While specific DFT studies on hydrogen abstraction from methyl 3-hydroxy-2-methylenebutyrate are not readily found, general principles of bond dissociation energies (BDEs) can be applied. The hydroxyl hydrogen is expected to be the most easily abstracted by a radical species due to the stability of the resulting oxygen-centered radical. The allylic hydrogens are also susceptible to abstraction, as the resulting carbon-centered radical would be stabilized by resonance with the adjacent double bond. DFT calculations would be instrumental in quantifying the activation barriers for these different abstraction pathways, thereby predicting the most likely site of radical attack.
Catalytic Effects on Reaction Pathways and Activation Energies
Catalysts can significantly alter the reaction pathways and lower the activation energies of chemical transformations involving methyl 3-hydroxy-2-methylenebutyrate. For instance, in the context of the Morita-Baylis-Hillman (MBH) reaction, which is a key method for synthesizing this type of compound, a catalyst is essential.
A DFT study on the cycloaddition reaction of a similar compound, methyl 3-hydroxy-3-methyl-2-methylenebutanoate, with (E)-N-methyl-1-phenylethan-1-imine oxide revealed that the reaction proceeds through a non-concerted mechanism. researchgate.net The analysis of the relative free energies of the competing reaction paths indicated that the reaction is highly stereoselective. researchgate.net Such computational studies are crucial for understanding how catalysts, such as Lewis acids or bases, can influence the stereochemical outcome of a reaction by stabilizing certain transition states over others.
Computational Studies on Morita-Baylis-Hillman Adducts
Methyl 3-hydroxy-2-methylenebutyrate is a Morita-Baylis-Hillman (MBH) adduct. The MBH reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine (B1218219). The resulting MBH adducts are highly functionalized molecules with significant synthetic potential. sigmaaldrich.com
Computational studies have been instrumental in elucidating the mechanism of the MBH reaction. These studies have explored the nature of the intermediates, the role of the catalyst, and the factors that control the reaction's rate and stereoselectivity. The reaction is believed to proceed through a series of steps involving the formation of a zwitterionic intermediate. DFT calculations can model the energy landscape of this complex reaction, helping to rationalize experimental observations and to design more efficient catalytic systems.
Elucidation of Regio- and Stereoselectivity in Cycloaddition Reactions with Related Acrylates
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The acrylate functionality in methyl 3-hydroxy-2-methylenebutyrate can participate in various cycloaddition reactions, such as [3+2] and Diels-Alder reactions. The regioselectivity and stereoselectivity of these reactions are of paramount importance for their synthetic utility.
DFT calculations have been widely used to predict and explain the outcomes of cycloaddition reactions involving acrylates. For example, in the [3+2] cycloaddition of nitrile oxides with methyl acrylate, DFT studies have shown that the reaction can be highly regioselective, favoring the formation of one regioisomer over the other. The analysis of the conceptual DFT indices, such as electrophilicity and nucleophilicity, can help to rationalize the observed selectivity.
Similarly, in Diels-Alder reactions, the facial selectivity (endo vs. exo) and regioselectivity are governed by a combination of steric and electronic factors. Computational modeling of the transition states for the different possible reaction pathways can provide a quantitative understanding of these factors and accurately predict the major product of the reaction.
Computational Prediction of Structure-Reactivity Relationships in Polymerization Processes
Methyl 3-hydroxy-2-methylenebutyrate is a functionalized monomer that can be used in the synthesis of polymers. The presence of the hydroxyl group can impart specific properties, such as hydrophilicity and sites for post-polymerization modification, to the resulting polymer.
Computational methods can be employed to predict the structure-reactivity relationships in the polymerization of acrylate monomers. For instance, DFT calculations can be used to determine the reactivity ratios in copolymerization reactions, which describe the relative rates at which different monomers are incorporated into a growing polymer chain. This information is crucial for controlling the composition and properties of the final copolymer.
Furthermore, computational modeling can be used to study the kinetics and thermodynamics of the polymerization process itself. By calculating the activation energies for the initiation, propagation, and termination steps, it is possible to gain a deeper understanding of the polymerization mechanism and to optimize the reaction conditions for producing polymers with desired molecular weights and architectures.
Investigation of Biological Activities of Methyl 3 Hydroxy 2 Methylenebutyrate Derivatives Excluding Clinical Outcomes
Evaluation of Antiproliferative Effects in Cell Culture Models
The potential of methyl 3-hydroxy-2-methylenebutyrate derivatives to inhibit the growth of cancer cells has been a subject of preliminary research. These in vitro studies are crucial in identifying lead compounds for further development.
Selective Inhibition of Colon Cancer Cell Proliferation (e.g., HCT-116 cells)
Research into the antiproliferative effects of compounds structurally related to methyl 3-hydroxy-2-methylenebutyrate derivatives has shown promising results in colon cancer cell lines. For instance, studies on benzimidazole (B57391) derivatives have demonstrated their ability to inhibit the proliferation of HCT-116 human colon cancer cells. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, was determined for several of these derivatives.
One particular benzimidazole derivative exhibited an IC50 value of 16.2 ± 3.85 μg/mL against the HCT-116 cell line. nih.gov Another derivative showed an IC50 value of 28.5 ± 2.91 μg/mL, while a third had an IC50 of 24.08 ± 0.31 μg/mL in the same cell line. nih.gov These findings highlight the potential for specific chemical structures to selectively target and inhibit the growth of colon cancer cells.
Table 1: Antiproliferative Activity of Benzimidazole Derivatives on HCT-116 Colon Cancer Cells
| Compound | IC50 (µg/mL) |
|---|---|
| Benzimidazole 1 | 28.5 ± 2.91 |
| Benzimidazole 2 | 16.2 ± 3.85 |
| Benzimidazole 4 | 24.08 ± 0.31 |
Data sourced from a study on the anti-proliferation effects of benzimidazole derivatives. nih.gov
Exploration of Inhibitory Mechanisms in Cancer Cell Lines
Understanding the mechanism by which a compound inhibits cancer cell growth is a critical aspect of its evaluation. Research on a semi-synthetic thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide, a compound with some structural similarities to the subject class of derivatives, has provided insights into potential mechanisms of action.
This derivative was found to induce cell death through apoptosis, a form of programmed cell death, in human leukemic cell lines. nih.gov The induction of apoptosis was observed to be both time- and dose-dependent. nih.gov Furthermore, flow cytometry analysis suggested that the compound may cause a delay in the G0/G1 phase of the cell cycle, effectively leading to a synchronization of the cell population. nih.gov These results point towards a multi-faceted mechanism of action that involves both the induction of apoptosis and interference with the normal cell cycle progression. nih.gov
Assessment of Antimicrobial Potency
In an era of increasing antimicrobial resistance, the search for new agents to combat bacterial and fungal infections is of paramount importance. Derivatives related to methyl 3-hydroxy-2-methylenebutyrate have been assessed for their potential in this area.
Antibacterial Activity of Related Adducts and Their Metal Complexes
A compound with a structural relationship to the subject derivatives, α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene, has been evaluated for its antibacterial activity against a range of clinical isolates. nih.govnih.gov The study utilized the agar (B569324) diffusion method to measure the diameter of the inhibition zones (DIZ) produced by the compound.
The compound demonstrated a concentration-dependent inhibitory activity against all tested bacterial strains. nih.gov Notably, it exhibited strong activity against Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli, with inhibition zones greater than those of the standard antibiotics used in the study. nih.gov The activity against Klebsiella sp. and Staphylococcus aureus was comparable to the standards. nih.gov The strong activity is suggested to be due to the compound's ability to easily diffuse across the bacterial cell wall. nih.gov
Table 2: Antibacterial Activity of a Related Polymethylene Derivative
| Bacterial Strain | Inhibition Zone (DIZ in mm) |
|---|---|
| Pseudomonas aeruginosa | >20 |
| Proteus vulgaris | >20 |
| Escherichia coli | >20 |
| Klebsiella sp. | Comparable to standard |
| Staphylococcus aureus | Comparable to standard |
Data represents the diameter of inhibition zones and is based on a study of a polymethylene derivative. nih.govnih.gov
Antifungal Activity Studies
The same related polymethylene derivative was also tested for its antifungal properties against the yeast Candida albicans and Rhodotorula sp. nih.govnih.gov The results indicated a significant antifungal effect, with clear and wide inhibition zones of over 20 mm for both yeasts. nih.gov This level of activity was considered strong and highlights the potential of this class of compounds in addressing fungal infections. nih.gov
In a different study, monosaccharide monomyristate derivatives were assessed for their antifungal activity. It was found that these esters exhibited remarkable activity against Candida albicans. mdpi.com This suggests that the esterification of such compounds can lead to potent antifungal agents.
Characterization of Antioxidant Capacity
While extensive research on the antioxidant capacity of methyl 3-hydroxy-2-methylenebutyrate derivatives is not widely available in the reviewed literature, studies on related compounds provide some context. For instance, the antifungal compound 2-octanoylbenzohydroquinone, a derivative of benzohydroquinone, was evaluated for its antioxidant activity and showed moderate effects compared to standard antioxidants. mdpi.com The search for direct evidence of the antioxidant properties of methyl 3-hydroxy-2-methylenebutyrate derivatives remains an area for future investigation.
Structure-Activity Relationship Studies for Bioactive Derivatives
The investigation into the biological activities of derivatives of Methyl 3-hydroxy-2-methylenebutyrate and related acrylate (B77674) compounds reveals that specific structural modifications can impart or enhance antimicrobial properties. Structure-activity relationship (SAR) studies are crucial in understanding how changes in the chemical framework of these molecules influence their biological efficacy. Research has focused on modifications such as copolymerization with active monomers, the introduction of cationic charges, and complexation with metal ions to develop new bioactive materials.
Detailed research findings indicate that the introduction of specific functional groups or structural motifs is a key strategy for developing antimicrobial activity in otherwise inert polymer systems. For instance, the incorporation of cationic charges into a polymer backbone has been shown to be an effective method for creating materials that can combat microbial infections. nih.govresearchgate.net
One prominent strategy involves the copolymerization of a base methacrylate (B99206) monomer, like 2-hydroxyethyl methacrylate (HEMA), with a monomer that possesses inherent or potential biological activity. nih.govresearchgate.net A study focused on preparing antimicrobial copolymers through the radical copolymerization of HEMA with 2-(4-methylthiazol-5-yl)ethyl methacrylate (MTA). nih.govresearchgate.net The thiazole (B1198619) groups in MTA are susceptible to quaternization, a process that introduces a permanent positive charge to the polymer. nih.govresearchgate.net This positive charge is critical for the antimicrobial mechanism, which typically involves electrostatic interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. researchgate.net
The quaternization of these copolymers with agents like methyl iodide or butyl iodide resulted in polycations. nih.govresearchgate.net Microbial assays on these cationic copolymers against both Gram-positive and Gram-negative bacteria demonstrated that even a small number of these cationic units incorporated into the PHEMA structure could bestow significant antimicrobial character. nih.govresearchgate.net The resulting copolymers exhibited a minimum inhibitory concentration (MIC) of 128 µg/mL. nih.govresearchgate.net This demonstrates a clear structure-activity relationship where the presence and density of the quaternized thiazolium groups directly correlate with the polymer's ability to inhibit bacterial growth.
Another approach to inducing bioactivity in acrylate derivatives involves the formation of metal complexes. The synthesis of metal complexes using an acrylate derivative, specifically Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, with various transition metals (Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, Cu²⁺) has been explored. mdpi.com The study revealed that the resulting metal complexes exhibited significant antibacterial activity against strains like S. aureus, E. coli, B. pumilis, and S. typhi. mdpi.com Notably, the Ni²⁺ and Cu²⁺ complexes showed substantially high potential against all tested bacterial strains. mdpi.com This suggests that the coordination of the metal ion with the acrylate ligand is a key determinant of the biological activity, with the type of metal ion playing a crucial role in the potency of the complex.
The table below summarizes the structure-activity relationship findings from studies on related methacrylate derivatives.
| Base Compound/Polymer | Structural Modification | Resulting Derivative/Complex | Observed Biological Activity | Key Finding |
| 2-hydroxyethyl methacrylate (HEMA) | Copolymerization with 2-(4-methylthiazol-5-yl)ethyl methacrylate (MTA) and subsequent quaternization. | Cationic copolymers P(MTA-co-HEMA) quaternized with methyl or butyl iodide. | Antimicrobial activity against Gram-positive and Gram-negative bacteria (MIC of 128 µg/mL). nih.govresearchgate.net | The introduction of cationic thiazolium groups is essential for antibacterial activity. nih.govresearchgate.net |
| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Complexation with transition metal ions. | Ni²⁺ and Cu²⁺ complexes of the acrylate ligand. | Substantially high antibacterial potential against S. aureus, E. coli, B. pumilis, and S. typhi. mdpi.com | The specific metal ion (Ni²⁺, Cu²⁺) coordinated to the acrylate derivative significantly enhances antibacterial potency. mdpi.com |
| (Meth)acrylate Syrup | Incorporation of a natural phenolic acid. | Coating containing ferulic acid. | Up to 99% reduction in Staphylococcus epidermidis after 24 hours. nih.gov | The presence of ferulic acid within the acrylate matrix provides significant antibacterial properties to the surface coating. nih.gov |
These studies collectively underscore the principle that the biological activity of Methyl 3-hydroxy-2-methylenebutyrate derivatives and their analogues is not an intrinsic property but is rather conferred through deliberate chemical modifications. The key determinants for activity are the introduction of features like cationic charges or the ability to form complexes with bioactive metal ions, establishing a clear and actionable structure-activity relationship for the design of future antimicrobial materials.
Emerging Research Directions and Future Outlook for Methyl 3 Hydroxy 2 Methylenebutyrate Research
Development of Enantioselective Synthetic Strategies
The synthesis of specific enantiomers of methyl 3-hydroxy-2-methylenebutyrate and its derivatives is a significant area of research. These stereoisomers can exhibit distinct biological activities and material properties.
One notable approach involves the use of biocatalysts. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli have shown potential in the dynamic kinetic asymmetric transformation of related ketoesters, yielding products with high enantio- and diastereoselectivity. researchgate.netrsc.org Similarly, lipases, such as those from Candida species, are being explored for asymmetric hydrolysis and esterification reactions to produce enantiomerically enriched hydroxy esters. researchgate.net Research has demonstrated that optimizing reaction parameters like temperature and the use of additives can significantly improve the enantiomeric excess of the product. researchgate.net
Another strategy is asymmetric hydrogenation using chiral metal complexes. For example, BINAP-ruthenium(II) complexes have been successfully employed for the asymmetric hydrogenation of β-keto esters, providing a pathway to chiral β-hydroxy esters with high enantiomeric purity. orgsyn.org Homogeneous catalysis offers an operationally simple method for producing these valuable chiral building blocks. orgsyn.org
Table 1: Comparison of Enantioselective Synthesis Methods
| Method | Catalyst/Reagent | Key Feature | Reported Enantiomeric Excess (ee) |
| Biocatalytic Asymmetric Transformation | Short-chain alcohol dehydrogenases (Burkholderia gladioli) | High enantio- and diastereoselectivity for related ketoesters | >99% for (2S, 3R)-aminohydroxy ester researchgate.net |
| Biocatalytic Asymmetric Hydrolysis | Lipase P (Amano) | Optimized stereoselectivity at low temperatures | 96% ee researchgate.net |
| Asymmetric Hydrogenation | (R)-BINAP-Ru(II) complex | High chemical and optical yields for β-hydroxybutanoates | 97-98% ee for (R)-methyl 3-hydroxybutanoate orgsyn.org |
Application in Sustainable Chemistry and Green Synthesis
Methyl 3-hydroxy-2-methylenebutyrate and its derivatives are gaining attention in the field of sustainable chemistry, particularly as precursors to biodegradable polymers and as products of green synthetic routes.
The development of polyhydroxyalkanoates (PHAs), which are biodegradable alternatives to conventional plastics, is a major focus. A notable example is the creation of methylated polyhydroxybutyrates, specifically poly(3-hydroxy-2-methylbutyrate)s (PHMBs). nsf.gov These polymers, structurally inspired by natural PHAs, can be synthesized from inexpensive feedstocks like carbon monoxide and 2-butene (B3427860). nsf.gov The resulting materials exhibit enhanced thermal stability and mechanical properties comparable or superior to some commodity plastics. nsf.gov
Furthermore, research is exploring the use of renewable resources for the production of the monomer itself. For instance, 2-butene oxide, a key precursor, can be derived from both fossil fuels and biorenewable sources, such as the microbial production of 2,3-butanediol. nsf.gov Enzymatic and biocatalytic methods are also being investigated to align the synthesis with green chemistry principles by operating under mild conditions and reducing waste. researchgate.net
The chemical recyclability of polymers derived from these monomers is another crucial aspect of their sustainability. For example, PHMB can be depolymerized back to tiglic acid, a valuable chemical feedstock, which can then potentially be recycled back into the monomer production cycle. nsf.gov
Rational Design of Novel Functional Materials
The unique chemical structure of methyl 3-hydroxy-2-methylenebutyrate, featuring a reactive methylene (B1212753) group and a hydroxyl group, makes it a valuable monomer for the synthesis of novel functional materials. sigmaaldrich.com
Its primary application lies in polymer synthesis through free-radical polymerization. sigmaaldrich.comsigmaaldrich.com The resulting polymers can have modified properties, such as enhanced flexibility and thermal stability. sigmaaldrich.com The methylene group, in particular, allows for cross-linking within polymers, a feature not present in related saturated esters like methyl 3-hydroxybutyrate, which forms linear polyesters. This cross-linking capability opens up possibilities for creating materials with tailored mechanical and thermal properties.
Research into poly(3-hydroxy-2-methylbutyrate)s (PHMBs) has shown that by altering the tacticity and the cis/trans ratio of the monomer units, a wide range of properties, similar to those of polyolefins, can be achieved. nsf.gov This tunability allows for the design of materials with specific melting points and mechanical strengths, making them suitable for various applications. nsf.gov The resulting polymers have demonstrated high melting temperatures and toughness, positioning them as potential high-performance biodegradable plastics. nsf.gov
Table 2: Properties of Polymers Derived from Related Monomers
| Polymer | Monomer Source | Key Properties | Potential Applications |
| Poly(3-hydroxy-2-methylbutyrate) (PHMB) | Carbon monoxide and 2-butene | Enhanced thermal stability, high melting point, tunable mechanical properties nsf.gov | Sustainable alternatives to polyolefin plastics nsf.gov |
| Poly[(R)-3-hydroxybutyrate] (R-P3HB) | Bacterial fermentation or chemical synthesis | Biodegradable, high melting point, but can be brittle and thermally unstable nsf.gov | Packaging and single-use applications nsf.gov |
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A comprehensive understanding of methyl 3-hydroxy-2-methylenebutyrate and its applications requires the integration of various scientific disciplines, including synthetic chemistry, materials science, biology, and computational modeling.
In the realm of materials science, the focus is on characterizing the physical and thermal properties of polymers derived from this monomer. nsf.gov Techniques such as differential scanning calorimetry (DSC) are used to determine properties like melting temperature, which are crucial for assessing their potential applications. nsf.gov
From a biological and biochemical perspective, researchers are investigating enzyme-catalyzed reactions for both the synthesis of the monomer and the biodegradation of the resulting polymers. researchgate.net This includes the screening and engineering of enzymes like lipases and dehydrogenases for improved efficiency and selectivity. researchgate.netresearchgate.net
Computational studies can provide insights into the reaction mechanisms and predict the properties of novel materials. While specific computational studies on methyl 3-hydroxy-2-methylenebutyrate are emerging, related research on similar molecules demonstrates the power of these approaches.
Analytical chemistry plays a crucial role in characterizing the structure and purity of the synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure, while Gas Chromatography (GC) is used to assess purity.
Exploration of Undiscovered Chemical Transformations and Bioactive Potential
The unique combination of functional groups in methyl 3-hydroxy-2-methylenebutyrate—a hydroxyl group, an ester, and a reactive double bond—suggests a rich and largely unexplored chemical reactivity. This opens avenues for discovering novel chemical transformations.
The hydroxyl group can be a site for oxidation to a carbonyl group or substitution with other functional groups. The double bond can undergo reduction to a saturated ester. These fundamental reactions can be starting points for synthesizing a diverse library of new compounds.
Furthermore, there is a growing interest in the potential biological activities of derivatives of methyl 3-hydroxy-2-methylenebutyrate. While research is still in the early stages, related structures have shown promise. For instance, some similar compounds have exhibited antioxidant properties and activity against bacteria like Staphylococcus aureus and Escherichia coli. This suggests that derivatives of methyl 3-hydroxy-2-methylenebutyrate could be investigated for potential therapeutic applications. The exploration of its role in metabolic pathways and interactions with enzymes is another area of active research.
The synthesis and screening of a variety of analogs will be crucial in uncovering any potential bioactive properties. This exploration into new chemical reactions and biological activities represents a significant frontier in the ongoing research of this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
